molecular formula C8H16N2O3 B7865068 (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid

Cat. No.: B7865068
M. Wt: 188.22 g/mol
InChI Key: YUZFRZHDCMUDKG-ZCFIWIBFSA-N
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Description

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid: is a chemical compound with a complex structure that includes an amino group, an acetamido group, and a dimethylbutanoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the reaction of 3,3-dimethylbutanoic acid with an appropriate amine source under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to achieve the desired product.

Chemical Reactions Analysis

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid: can undergo various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles are used under specific conditions to achieve these reactions.

  • Major Products Formed: The major products include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may be used in biological studies to understand protein interactions and enzyme activities.

  • Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: It can be used in the production of materials with specific properties or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

(S)-2-(2-Aminoacetamido)-3,3-dimethylbutanoic acid: can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: (S)-2-(2-Aminoacetamido)-4-methylpentanoic acid, (S)-2-(2-(2-Aminoacetamido)acetamido)-3-(1H-imidazol-4-yl)propanamido)acetic acid 2,2,2-trifluoroacetate.

  • Uniqueness: The presence of the dimethylbutanoic acid backbone and specific functional groups distinguishes this compound from others, providing unique chemical and physical properties.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)6(7(12)13)10-5(11)4-9/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZFRZHDCMUDKG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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